molecular formula C8H8BrCl B12437903 1-Bromo-4-(2-chloroethyl)benzene CAS No. 23386-17-6

1-Bromo-4-(2-chloroethyl)benzene

Cat. No.: B12437903
CAS No.: 23386-17-6
M. Wt: 219.50 g/mol
InChI Key: ZVPRASGPISZNTC-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-chloroethyl)benzene is an organic compound with the molecular formula C8H8BrCl. It is a derivative of benzene, where a bromine atom is attached to the first carbon and a 2-chloroethyl group is attached to the fourth carbon of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(2-chloroethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-(2-chloroethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2-chloroethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-4-(2-chloroethyl)benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and interactions involving halogenated aromatic compounds.

    Medicine: Investigated for potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-chloroethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the 2-chloroethyl group can participate in substitution reactions, leading to the formation of various products. The compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which stabilize the intermediate species formed during reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-chloro-4-ethylbenzene
  • 4-Bromo-1,2-dimethylbenzene
  • 4-Bromo-2-chlorotoluene

Uniqueness

1-Bromo-4-(2-chloroethyl)benzene is unique due to the presence of both bromine and 2-chloroethyl substituents on the benzene ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in specific chemical reactions and applications .

Properties

CAS No.

23386-17-6

Molecular Formula

C8H8BrCl

Molecular Weight

219.50 g/mol

IUPAC Name

1-bromo-4-(2-chloroethyl)benzene

InChI

InChI=1S/C8H8BrCl/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6H2

InChI Key

ZVPRASGPISZNTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCl)Br

Origin of Product

United States

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